molecular formula C14H19N3OS B2809729 N-tert-butyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide CAS No. 633279-04-6

N-tert-butyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide

Cat. No.: B2809729
CAS No.: 633279-04-6
M. Wt: 277.39
InChI Key: HZNVTDFRSYWPTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a tert-butyl group, a cyano group, and a dimethylpyridinyl group, making it a versatile molecule for chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide typically involves the reaction of tert-butylamine with 3-cyano-4,6-dimethylpyridine-2-thiol in the presence of a suitable coupling agent. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product .

Industrial Production Methods

For industrial production, the synthesis process is scaled up using larger reactors and optimized reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-tert-butyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its versatility in undergoing various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields .

Properties

IUPAC Name

N-tert-butyl-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-9-6-10(2)16-13(11(9)7-15)19-8-12(18)17-14(3,4)5/h6H,8H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNVTDFRSYWPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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